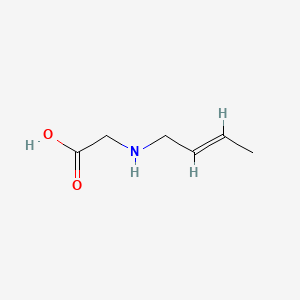![molecular formula C28H33ClN2O3 B8704035 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride](/img/structure/B8704035.png)
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride is a potent muscarinic M3 receptor antagonist developed by Pfizer Inc. It is primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD). The compound exhibits a long dissociative half-life, making it suitable for once-daily inhalation therapy .
Méthodes De Préparation
The synthesis of PF-3635659 involves several key steps, including the reaction of amide with methylmagnesium bromide in the presence of zirconium tetrachloride, a variant of the classical Bouveault reaction. This reaction yields a sterically encumbered gem-dimethyl amine. The late-stage demethylation of the phenol methyl ether using methionine in methanesulfonic acid avoids genetic toxicity problems associated with boron tribromide . The synthesis process benefits from crystalline intermediates at every stage, ensuring high purity and yield .
Analyse Des Réactions Chimiques
PF-3635659 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
PF-3635659 has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases like COPD. Its long-lasting bronchodilatory effects make it a promising candidate for once-daily inhalation therapy . Additionally, the compound’s unique pharmacokinetic properties have been explored in various clinical trials to assess its safety, efficacy, and pharmacodynamics .
Mécanisme D'action
PF-3635659 exerts its effects by antagonizing the muscarinic M3 receptor, which is involved in the contraction of smooth muscles in the airways. By blocking this receptor, the compound induces relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow in patients with COPD . The molecular targets and pathways involved include the inhibition of acetylcholine binding to the M3 receptor, thereby preventing the downstream signaling that leads to muscle contraction .
Comparaison Avec Des Composés Similaires
PF-3635659 is compared with other muscarinic M3 receptor antagonists such as tiotropium and aclidinium. While all these compounds share a similar mechanism of action, PF-3635659 is unique due to its long dissociative half-life, which allows for once-daily dosing . This property provides a significant advantage in terms of patient compliance and convenience. Other similar compounds include glycopyrronium and umeclidinium, which also target the M3 receptor but may differ in their pharmacokinetic profiles and dosing regimens .
Propriétés
Formule moléculaire |
C28H33ClN2O3 |
|---|---|
Poids moléculaire |
481.0 g/mol |
Nom IUPAC |
5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride |
InChI |
InChI=1S/C28H32N2O3.ClH/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22;/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32);1H |
Clé InChI |
IQPQJLHOTDXZOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-pyridin-2-ylimidazo[1,2-a]pyridine](/img/structure/B8704049.png)
![5-bromo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8704053.png)


